molecular formula C14H18O3 B13134318 Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)-

Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)-

Cat. No.: B13134318
M. Wt: 234.29 g/mol
InChI Key: PSWBBJWRILZXAR-SNVBAGLBSA-N
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Description

Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)- is a chiral compound with the molecular formula C14H18O3 It is characterized by the presence of a cyclohexanone ring substituted with a 3,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)- typically involves the reaction of cyclohexanone with 3,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve crystallization or distillation techniques to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)- can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nitric acid and sulfuric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs with specific biological activities.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the 3,5-dimethoxyphenyl group can influence the compound’s binding affinity and selectivity towards these targets. The cyclohexanone ring may also play a role in the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

  • Cyclohexanone,3-(3,4-dimethoxyphenyl)-,(3R)-
  • Cyclohexanone,3-(3,5-dimethylphenyl)-,(3R)-
  • Cyclohexanone,3-(3,5-dihydroxyphenyl)-,(3R)-

Comparison: Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)- is unique due to the presence of two methoxy groups on the phenyl ring, which can significantly affect its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacological profiles and synthetic utility. The methoxy groups can enhance the compound’s solubility and influence its interaction with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

(3R)-3-(3,5-dimethoxyphenyl)cyclohexan-1-one

InChI

InChI=1S/C14H18O3/c1-16-13-7-11(8-14(9-13)17-2)10-4-3-5-12(15)6-10/h7-10H,3-6H2,1-2H3/t10-/m1/s1

InChI Key

PSWBBJWRILZXAR-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H]2CCCC(=O)C2)OC

Canonical SMILES

COC1=CC(=CC(=C1)C2CCCC(=O)C2)OC

Origin of Product

United States

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